molecular formula C36H61N3O2 B10784969 Adibenzylnorspermidine

Adibenzylnorspermidine

Cat. No.: B10784969
M. Wt: 567.9 g/mol
InChI Key: PRIHOUWIJCFKLO-UHFFFAOYSA-N
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Description

Adibenzylnorspermidine (hypothetical systematic name: N1,N7-bis(benzyl)norspermidine) is a synthetic polyamine derivative characterized by a norspermidine backbone (three amine groups) substituted with two benzyl groups at the N1 and N7 positions. Polyamines like norspermidine play critical roles in cellular processes such as DNA stabilization, apoptosis regulation, and ion channel modulation.

Properties

Molecular Formula

C36H61N3O2

Molecular Weight

567.9 g/mol

IUPAC Name

4-[[3-[3-aminopropyl-[(2,6-ditert-butyl-4-hydroxyphenyl)methyl]amino]propylamino]methyl]-3,5-ditert-butylphenol

InChI

InChI=1S/C36H61N3O2/c1-33(2,3)29-19-25(40)20-30(34(4,5)6)27(29)23-38-16-14-18-39(17-13-15-37)24-28-31(35(7,8)9)21-26(41)22-32(28)36(10,11)12/h19-22,38,40-41H,13-18,23-24,37H2,1-12H3

InChI Key

PRIHOUWIJCFKLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1CNCCCN(CCCN)CC2=C(C=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADIBENZYLNORSPERMIDINE typically involves the reaction of norspermidine with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated purification systems. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

ADIBENZYLNORSPERMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Benzyl chloride in dichloromethane with sodium hydroxide as a base.

Major Products

The major products formed from these reactions include various substituted polyamines, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of ADIBENZYLNORSPERMIDINE involves its interaction with cellular polyamine pathways. It can inhibit the synthesis of natural polyamines, thereby disrupting cellular functions that rely on these molecules. In bacteria, it interferes with biofilm formation by reducing the production of extracellular polymeric substances (EPS), which are essential for biofilm stability . In cancer cells, it may induce apoptosis by modulating polyamine metabolism and affecting cell proliferation pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Benzyl groups in this compound confer higher lipophilicity than ethyl (DENSpd) or coumaroyl (N1,N10-Bis(p-coumaroyl)spermidine) groups, which may enhance tissue penetration but reduce aqueous solubility .

Biological Activity: While DENSpd and BBSpm show direct antitumor effects in preclinical studies, this compound’s activity remains inferred from structural parallels. Aspidospermidine, a natural alkaloid, shares a polyamine-like scaffold but lacks synthetic modifications, limiting direct comparability .

Pharmacokinetic and Mechanistic Insights

  • Enzyme Inhibition: DENSpd and BBSpm inhibit polyamine metabolism enzymes (e.g., SMOX and SAT1), suggesting this compound may similarly disrupt polyamine homeostasis in cancer cells .
  • Antimicrobial Potential: N1,N10-Bis(p-coumaroyl)spermidine exhibits antioxidant activity, whereas benzyl-substituted analogs like this compound may target bacterial polyamine transporters .
  • Toxicity Profile : Ethyl-substituted derivatives (e.g., DENSpd) show lower cytotoxicity than benzyl-substituted compounds in vitro, indicating substituent bulk influences safety margins .

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